Molecular Weight Differentiation vs. 3-Bromo Analog: Impact on Ligand Efficiency Metrics
The target compound (MW 400.84) is 44.45 g/mol lighter than its direct 3-bromo analog, 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (MW 445.29) . This difference arises from the chlorine-for-bromine substitution at the meta position of the benzamide ring. In fragment-based and lead-optimization campaigns, lower molecular weight correlates with improved ligand efficiency indices (LE = 1.4 pIC50 / heavy atom count) and greater scope for subsequent property optimization within Lipinski's rule-of-five space .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 400.84 g/mol |
| Comparator Or Baseline | 3-Bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: 445.29 g/mol |
| Quantified Difference | ΔMW = −44.45 g/mol (target compound is 10.0% lighter) |
| Conditions | Calculated from molecular formula; no experimental measurement context required |
Why This Matters
Lower molecular weight provides greater ligand efficiency headroom, making the 4-chloro analog a more attractive starting point for lead optimization programs where maintaining drug-like physicochemical space is critical.
